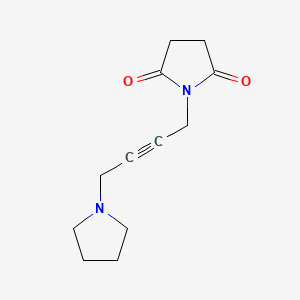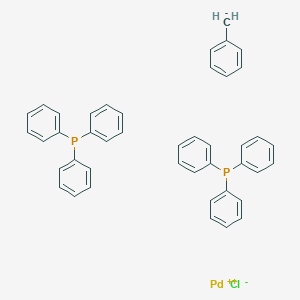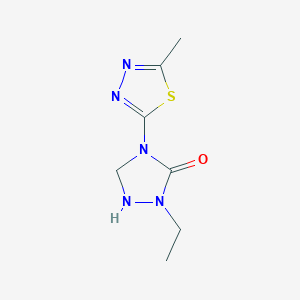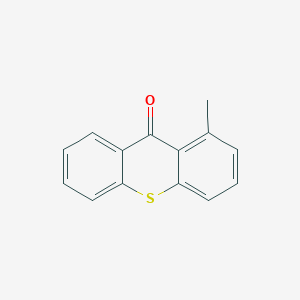
2-Methyl-4-(4-methylphenyl)butan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-(4-methylphenyl)butan-2-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a methyl group and a p-tolyl group attached to a butan-2-amine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(4-methylphenyl)butan-2-amine can be achieved through several methods. One common approach involves the alkylation of ammonia or primary amines with haloalkanes. This method typically requires a large excess of ammonia to ensure the formation of the primary amine . Another method involves the reduction of nitriles to amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction conditions and higher yields.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4-(4-methylphenyl)butan-2-amine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with haloalkanes to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Haloalkanes, typically in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Primary, secondary, or tertiary amines.
Substitution: Alkyl-substituted amines.
Aplicaciones Científicas De Investigación
2-Methyl-4-(4-methylphenyl)butan-2-amine has several applications in scientific research:
Biology: This compound can be used in the study of amine metabolism and enzyme interactions.
Industry: Used in the production of specialty chemicals and as a precursor for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-(4-methylphenyl)butan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate for amine oxidases, leading to the formation of reactive intermediates that can further interact with biological molecules . Additionally, it may bind to specific receptors, modulating their activity and influencing cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-4-(p-tolyl)butan-2-ol: An alcohol derivative with similar structural features but different chemical properties.
4-(p-Tolyl)butan-2-amine: Lacks the additional methyl group, resulting in different reactivity and applications.
2-Methyl-4-(p-tolyl)butan-2-nitrile: A nitrile derivative that can be converted to the amine through reduction.
Uniqueness
Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial contexts .
Propiedades
Fórmula molecular |
C12H19N |
|---|---|
Peso molecular |
177.29 g/mol |
Nombre IUPAC |
2-methyl-4-(4-methylphenyl)butan-2-amine |
InChI |
InChI=1S/C12H19N/c1-10-4-6-11(7-5-10)8-9-12(2,3)13/h4-7H,8-9,13H2,1-3H3 |
Clave InChI |
LBORMSBJBMJKEQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CCC(C)(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-methyl-5-(1H-pyrazol-4-yl)-2H-pyrazolo[3,4-c]pyridine](/img/structure/B8604160.png)





![3,3'-[[1,1'-Biphenyl]-4,4'-diylbis(phenylazanediyl)]diphenol](/img/structure/B8604190.png)



